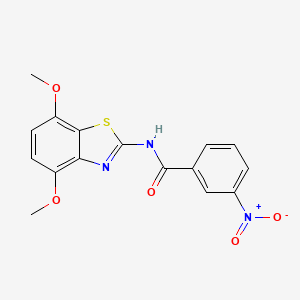

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, also known as DMNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNB is a fluorescent probe that can be used to detect protein conformational changes, making it a valuable tool in the study of protein dynamics. In

Aplicaciones Científicas De Investigación

Electrochemical Behaviors and Determinations

Benzoxazole compounds, including derivatives similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, have been studied for their electrochemical behaviors. Research by Zeybek et al. (2009) highlights the electrochemical investigations of benzoxazole compounds, providing insights into their applications in electrochemical sensors and analytical chemistry. The study demonstrates techniques like cyclic voltammetry and differential pulse voltammetry for the quantitative determination of benzoxazoles, which could potentially apply to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide for sensing applications (Zeybek et al., 2009).

Synthesis of Heterocyclic Compounds

The synthesis of quinazolino-1,3-benzothiazine derivatives, as reported by Szabo et al. (1992), involves reactions that are relevant to the synthesis and modification of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide. These synthetic pathways can contribute to the development of new pharmaceuticals and materials with improved properties (Szabo et al., 1992).

Reactions and Potential Anticancer Applications

Jackson et al. (2000) explored reactions of some N-(2,5-dimethoxyaryl)thiobenzamides, leading to compounds that could serve as analogues for kuanoniamine A. This research suggests potential applications in developing anticancer agents, indicating that modifications on compounds like N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide could lead to new therapeutic agents (Jackson et al., 2000).

Hypoxia-Selective Antitumor Agents

Research on hypoxia-selective cytotoxins, including derivatives of benzamide, as conducted by Palmer et al. (1996), provides insights into the development of targeted cancer therapies. Such studies underscore the potential of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide derivatives in creating more effective and selective antitumor agents (Palmer et al., 1996).

Structural and Functional Relationship Studies

Brockmann et al. (2014) delve into the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells, highlighting the importance of molecular structure in determining biological activity. This research could inspire further studies on the biological activities of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide and its derivatives, especially in the context of anticancer and antimicrobial applications (Brockmann et al., 2014).

Propiedades

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c1-23-11-6-7-12(24-2)14-13(11)17-16(25-14)18-15(20)9-4-3-5-10(8-9)19(21)22/h3-8H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBYHTWOUSEXKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2666497.png)

![1-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2666498.png)

![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2666501.png)

![5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2666504.png)

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2666505.png)

![N-(2,5-difluorophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2666509.png)

![7-hydroxy-3-methyl-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2666510.png)

![7-[(4-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2666512.png)

![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2666518.png)

![1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2666520.png)